MI-2-2

Description

Properties

IUPAC Name |

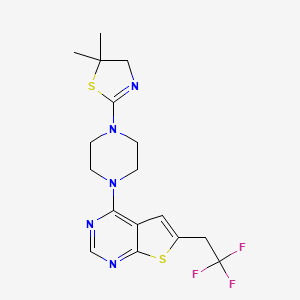

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5S2/c1-16(2)9-21-15(27-16)25-5-3-24(4-6-25)13-12-7-11(8-17(18,19)20)26-14(12)23-10-22-13/h7,10H,3-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDROHXKTATJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(S1)N2CCN(CC2)C3=C4C=C(SC4=NC=N3)CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MI-2-2: A Technical Overview of its Mechanism of Action as a Menin-MLL Inhibitor

Introduction

MI-2-2 is a potent, cell-permeable small molecule inhibitor that has been instrumental in validating the therapeutic strategy of targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] In certain hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by MLL gene rearrangements, the interaction between the protein menin and the N-terminal fragment of MLL is critical for leukemogenesis.[2][3] this compound acts by directly disrupting this interaction, leading to the reversal of the oncogenic state. This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Disruption of the Menin-MLL Interaction

The fundamental mechanism of this compound is its function as a high-affinity competitive inhibitor of the menin-MLL interaction. Menin, a product of the MEN1 gene, does not possess enzymatic activity itself but acts as a critical scaffolding protein. In the context of MLL-rearranged leukemia, menin binds to the N-terminal portion of the MLL fusion oncoprotein. This interaction is essential for tethering the MLL fusion protein complex to chromatin at specific gene loci.

The MLL fusion protein, in turn, recruits other epigenetic modifiers, such as the histone methyltransferase DOT1L, which leads to the aberrant methylation of histone H3 on lysine 79 (H3K79me2). This epigenetic mark is associated with active transcription. The sustained, oncogenic expression of key downstream target genes, including the HOX gene family (e.g., HOXA9) and MEIS1, is a direct consequence of this targeted epigenetic modification. These genes are crucial for maintaining the undifferentiated, proliferative state of the leukemia cells.

This compound, a thienopyrimidine compound, was specifically designed to bind to the MLL-binding pocket on the surface of the menin protein.[2][4] By occupying this pocket, this compound physically blocks the binding of the MLL fusion protein. This competitive inhibition disrupts the formation of the menin-MLL oncogenic complex on the chromatin, leading to its eviction from the promoter regions of target genes. The result is a shutdown of the aberrant transcriptional program that drives the leukemia.[5]

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cellular assays. The compound exhibits low nanomolar affinity for menin and potently disrupts the interaction with MLL, which translates to low micromolar activity in leukemia cell models.

| Parameter | Value | Assay Type | Target/Cell Line | Reference |

| Binding Affinity (Kd) | 22 nM | Isothermal Titration Calorimetry (ITC) | Recombinant Human Menin | [1][2][4] |

| PPI Inhibition (IC50) | 46 nM | Fluorescence Polarization | Menin vs. MLL MBM1 peptide | [2][3][4] |

| PPI Inhibition (IC50) | 520 nM | Fluorescence Polarization | Menin vs. bivalent MLL peptide | [1][4] |

| Cellular PPI Disruption | >90% inhibition @ 12 µM | Co-Immunoprecipitation | MLL-AF9-expressing HEK293 cells | [4] |

| Growth Inhibition (GI50) | Low micromolar | Cell Viability Assays | MLL-AF9 transformed BMCs | [6][7] |

| Growth Inhibition | >95% inhibition @ 6 µM (12 days) | Cell Viability Assays | MV4;11 (MLL-AF4) | [4] |

Downstream Cellular Effects

The disruption of the menin-MLL complex by this compound initiates a cascade of cellular events that reverse the leukemic phenotype.

-

Downregulation of Target Gene Expression : Treatment of MLL-rearranged leukemia cells with this compound leads to a marked and rapid decrease in the mRNA levels of critical MLL target genes, including Hoxa9 and Meis1.[2][3][6] At a concentration of 6 µM, this compound can cause a greater than 80% downregulation of these genes.[6]

-

Induction of Cellular Differentiation : By suppressing the genes that maintain an undifferentiated state, this compound induces leukemic cells to differentiate.[1][2] This is phenotypically observed as changes in cell morphology consistent with monocytic differentiation and is confirmed by the increased expression of myeloid differentiation markers, such as CD11b.[6][8]

-

Inhibition of Cell Proliferation and Transformation : this compound demonstrates potent and specific anti-proliferative activity against leukemia cell lines harboring various MLL translocations (e.g., MLL-AF9, MLL-AF4, MLL-ENL).[2][4][7] It effectively suppresses the colony-forming ability of these cells, indicating a loss of their transforming properties.[6] This effect is specific, as cell lines without MLL rearrangements are significantly less sensitive.[4][7]

-

Induction of Apoptosis : The combined effects of cell cycle arrest and induction of differentiation ultimately lead to apoptosis in the leukemic cells.[5][7]

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of well-defined experimental procedures.

1. Isothermal Titration Calorimetry (ITC)

-

Purpose: To determine the direct binding affinity (Kd) of this compound to menin.

-

Methodology: A solution of this compound is titrated into a sample cell containing a solution of purified, recombinant menin protein at a constant temperature. The heat released or absorbed upon binding is measured by the calorimeter. The resulting data are fitted to a binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

2. Fluorescence Polarization (FP) Assay

-

Purpose: To measure the ability of this compound to inhibit the protein-protein interaction between menin and MLL (IC50).

-

Methodology: A small peptide derived from the menin-binding motif (MBM1) of MLL is labeled with a fluorophore. In the absence of an inhibitor, this fluorescent peptide is incubated with recombinant menin. The large size of the resulting complex slows the peptide's rotation in solution, leading to a high fluorescence polarization signal. In the presence of varying concentrations of this compound, the compound competes with the labeled peptide for binding to menin. This displacement results in a faster-rotating, free fluorescent peptide and a corresponding decrease in the polarization signal. The IC50 value is calculated from the dose-response curve.

3. Chromatin Immunoprecipitation (ChIP) Assay

-

Purpose: To demonstrate that this compound displaces the menin-MLL complex from the promoter regions of target genes like Hoxa9.

-

Methodology:

-

Cross-linking: MLL-rearranged leukemia cells are treated with either DMSO (vehicle) or this compound. Proteins are then cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments using sonication.

-

Immunoprecipitation: The chromatin fragments are incubated with antibodies specific to menin or a component of the MLL fusion complex (e.g., AF9). The antibody-protein-DNA complexes are captured using protein A/G beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: Quantitative PCR (qPCR) is performed on the purified DNA using primers specific to the promoter regions of target genes (Hoxa9, Meis1). A significant reduction in the amount of promoter DNA immunoprecipitated from this compound-treated cells compared to DMSO-treated cells indicates the drug-induced eviction of the protein complex.

-

4. Cellular Assays

-

Gene Expression: MLL-rearranged cells are treated with this compound for a defined period (e.g., 6 days). RNA is extracted, converted to cDNA, and analyzed by qRT-PCR to quantify the relative expression levels of Hoxa9 and Meis1, typically normalized to a housekeeping gene like β-actin.[8]

-

Differentiation: Cells treated with this compound are stained with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD11b). The percentage of positive cells is then quantified using flow cytometry. Morphological changes are assessed using Wright-Giemsa staining of cytospun cells.[8]

-

Proliferation: Cell viability and growth inhibition are measured over time using methods like the MTT assay, which measures metabolic activity, or by direct cell counting using trypan blue exclusion to distinguish live from dead cells.[5]

This compound is a highly specific and potent small-molecule inhibitor that validates the menin-MLL interaction as a key therapeutic target in MLL-rearranged leukemias. Its mechanism of action is centered on the competitive disruption of this critical protein-protein interaction. By binding directly to the MLL-binding pocket of menin, this compound displaces oncogenic MLL fusion proteins from chromatin, leading to the downregulation of essential leukemogenic genes like HOXA9 and MEIS1. This, in turn, triggers a cascade of anti-cancer effects, including the inhibition of proliferation, induction of terminal differentiation, and ultimately, apoptosis of the leukemia cells. The detailed understanding of this mechanism provides a solid foundation for the clinical development of next-generation menin-MLL inhibitors for patients with these aggressive hematological malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Menin-MLL Interaction Inhibitor MI-2-2

Abstract

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the leukemogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias.[1] Disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This compound is a potent, second-generation small-molecule inhibitor designed to specifically block the menin-MLL interaction.[2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, binding affinities, cellular activities, and detailed protocols for key experimental validation.

Introduction: The Menin-MLL Axis in Leukemia

Chromosomal translocations involving the MLL gene (at chromosome 11q23) create oncogenic MLL fusion proteins that drive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] These fusion proteins are dependent on an interaction with the nuclear protein menin to maintain their leukemogenic gene expression program.[3]

Menin acts as a scaffold, linking MLL fusion proteins to chromatin, which is essential for the upregulation of target genes like HOXA9 and MEIS1.[1][4] These genes are critical for blocking hematopoietic differentiation and promoting cell proliferation.[2][5] The N-terminus of MLL, which is retained in all MLL fusion proteins, binds directly to a deep pocket on menin.[1][6] Therefore, inhibiting this specific interaction with a small molecule presents a targeted therapeutic approach to reverse the oncogenic activity of MLL fusions.[1]

This compound: A Potent and Specific Inhibitor

This compound is a thienopyrimidine-based compound developed through structure-based design to optimize the potency of its predecessor, MI-2.[2] It is a cell-permeable molecule that directly binds to menin, effectively competing with MLL and disrupting the formation of the oncogenic menin-MLL fusion protein complex.[2][7]

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₀F₃N₅S₂ | [8] |

| Molecular Weight | 415.50 g/mol | [8] |

| CAS Number | 1454920-20-7 | [8] |

Mechanism of Action

This compound binds with high affinity to the MLL-binding pocket on menin, mimicking the key interactions of the MLL protein itself.[2] This competitive inhibition prevents the recruitment of the MLL fusion protein to target gene promoters.[9] The loss of menin-MLL fusion protein binding at these sites leads to a decrease in histone methylation (specifically H3K79me2, a mark associated with active transcription), downregulation of key target genes like HOXA9 and MEIS1, and subsequent cell differentiation and apoptosis.[3][5][10]

Quantitative Data and Biological Activity

This compound demonstrates a significant improvement in binding affinity and cellular potency compared to the first-generation inhibitor, MI-2.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations

| Parameter | Target/Assay | Value | Reference |

| Kd | Menin | 22 nM | [2][11] |

| IC₅₀ | Menin-MBM1 Interaction | 46 nM | [2][11] |

| IC₅₀ | Menin-MLL (bivalent fragment) | 520 nM | [2][11] |

MBM1: Menin Binding Motif 1 of MLL

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines

| Cell Line | MLL Fusion | GI₅₀ (Growth Inhibition) | Effect | Reference |

| MV4;11 | MLL-AF4 | ~3 µM | G₀/G₁ arrest, apoptosis, differentiation | [10][11] |

| MOLM-13 | MLL-AF9 | Not specified | Downregulation of HOXA9/MEIS1 | [3] |

| ML-2 | MLL-AF6 | GI₅₀ < 10 µM (for MI-2) | Growth inhibition | [9] |

| KOPN-8 | MLL-ENL | GI₅₀ < 10 µM (for MI-2) | Growth inhibition | [9] |

| Murine BMCs | MLL-AF9 | Low micromolar | Growth inhibition, differentiation | [5][12] |

Signaling Pathways and Experimental Workflows

The Menin-MLL Oncogenic Pathway

The following diagram illustrates the central role of the menin-MLL interaction in driving leukemogenesis and the point of intervention for this compound.

Caption: Menin-MLL signaling axis and this compound inhibition.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

ChIP is a crucial technique to verify that this compound displaces the menin-MLL complex from target gene promoters.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate Disruption of Menin-MLL-AF9 Interaction

This protocol is adapted from methodologies used to demonstrate that this compound disrupts the menin-MLL fusion protein complex within cells.[2]

-

Cell Culture and Treatment: Culture HEK293 cells transfected with a Flag-tagged MLL-AF9 construct. Treat cells with varying concentrations of this compound (e.g., 0-20 µM) or DMSO as a vehicle control for 24-48 hours.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a suitable IP lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation to pull down Flag-MLL-AF9.

-

Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against menin and the Flag tag (to confirm MLL-AF9 pulldown). A dose-dependent decrease in the co-precipitated menin signal in this compound-treated samples indicates disruption of the interaction.[2]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines if this compound treatment reduces the occupancy of menin and MLL-AF9 at the Hoxa9 gene promoter.[9]

-

Cell Treatment and Cross-linking: Treat MLL-AF9 transformed bone marrow cells or a suitable cell line (e.g., MOLM-13) with this compound or DMSO for a defined period (e.g., 6 days). Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA for 10-15 minutes at room temperature. Quench the reaction with glycine.[13]

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.[14]

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with specific antibodies against menin or the MLL fusion partner (e.g., AF9).[9] Use a non-specific IgG as a negative control.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

-

Washing and Elution: Perform a series of stringent washes to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit or phenol-chloroform extraction.

-

Analysis (qPCR): Use quantitative real-time PCR (qPCR) with primers specific to the promoter region of a target gene (e.g., Hoxa9) to quantify the amount of precipitated DNA.[9] A significant reduction in amplified DNA in this compound treated samples compared to the DMSO control demonstrates target displacement.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity and proliferation of leukemia cells.[10]

-

Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11) in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with DMSO (vehicle control) and untreated cells.

-

Incubation: Incubate the plate for a specified time (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the GI₅₀ (the concentration that causes 50% growth inhibition).

Conclusion

This compound is a highly potent and specific inhibitor of the menin-MLL protein-protein interaction. Its ability to disrupt this key oncogenic driver in MLL-rearranged leukemias has been demonstrated through robust biochemical and cellular data. It effectively downregulates critical target genes, inhibits cell proliferation, and induces differentiation and apoptosis in relevant leukemia models. The experimental protocols detailed herein provide a framework for the continued investigation and validation of this compound and next-generation menin-MLL inhibitors, highlighting their significant potential as a targeted therapy for a patient population with a high unmet medical need.

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin-MLL Interaction Inhibitor, this compound - Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 8. medkoo.com [medkoo.com]

- 9. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

Part 1: The Role of the Chromatin Remodeler CHD4 (Mi-2β) in MLL-rearranged Leukemia

An In-depth Technical Guide on the Role of Chromatin Remodeler CHD4 (Mi-2β) and the Menin-MLL Inhibitor MI-2-2 in MLL-rearranged Leukemia

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted role of the chromatin remodeler CHD4 (also known as Mi-2β) and the therapeutic potential of the small molecule inhibitor this compound in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemia. This document distinguishes between the protein (CHD4/Mi-2) and the small molecule inhibitor (this compound), both of which are significant in the study and potential treatment of this aggressive malignancy.

Chromodomain Helicase DNA-binding protein 4 (CHD4), a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, is an ATP-dependent chromatin remodeler that plays a crucial role in the epigenetic regulation of gene transcription.[1][2][3] Emerging evidence has identified CHD4 as a critical factor for the maintenance and progression of MLL-rearranged acute myeloid leukemia (AML).[1][2]

Mechanism of Action

In MLL-rearranged leukemia, CHD4 is essential for the growth and survival of leukemic cells.[1][2] Its depletion in AML cells leads to a G0 phase cell cycle arrest and is associated with the downregulation of the proto-oncogene MYC and its target genes, which are involved in cell cycle progression.[1][4] This suggests that CHD4 positively regulates MYC expression to promote leukemic cell proliferation.[4]

Furthermore, CHD4 is implicated in DNA double-strand break (DSB) repair.[5] Depletion of CHD4 in AML cells results in a more relaxed chromatin structure, making them more susceptible to DSB formation while simultaneously impairing their repair mechanisms.[5] This dual function highlights CHD4's role in maintaining genomic integrity in cancer cells.

Signaling Pathways and Logical Relationships

The signaling pathway involving CHD4 in MLL-rearranged leukemia primarily converges on the regulation of MYC. Inhibition of CHD4 leads to a cascade of events culminating in cell cycle arrest.

Caption: CHD4 signaling pathway in MLL-rearranged leukemia.

Experimental Protocols

1. shRNA-mediated Knockdown of CHD4: Short hairpin RNA (shRNA) can be used to silence the expression of CHD4 in MLL-rearranged leukemia cell lines (e.g., THP-1, NOMO-1).[1][6]

-

Vector: Lentiviral vectors expressing shRNAs targeting CHD4 or a scramble control.

-

Transduction: Leukemia cells are transduced with the lentiviral particles.

-

Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).

-

Validation: Knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting for CHD4 mRNA and protein levels, respectively.[1]

2. Cell Growth Competition Assay: This assay is used to monitor the effect of CHD4 knockdown on cell proliferation.[1]

-

Cell Labeling: Control (scramble shRNA) and CHD4-knockdown cells are labeled with different fluorescent proteins (e.g., GFP and RFP).

-

Co-culture: Equal numbers of control and knockdown cells are mixed and cultured together.

-

Flow Cytometry: The percentage of each cell population is monitored over time using flow cytometry. A decrease in the proportion of CHD4-knockdown cells indicates impaired cell growth.[1]

3. Chromatin Immunoprecipitation (ChIP): ChIP assays are performed to determine the genomic binding sites of CHD4 and its influence on histone modifications.

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: An antibody specific to CHD4 is used to immunoprecipitate the chromatin-protein complexes.

-

DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The enriched DNA sequences can then be identified by qPCR or high-throughput sequencing (ChIP-seq).[7][8]

Part 2: this compound, the Small Molecule Inhibitor of the Menin-MLL Interaction

This compound is a potent, second-generation small-molecule inhibitor that targets the interaction between menin and MLL fusion proteins.[9][10] This interaction is critical for the leukemogenic activity of MLL fusion proteins, making it a promising therapeutic target.[9][10]

Mechanism of Action

Menin acts as an essential cofactor for MLL fusion proteins, tethering them to chromatin and enabling the aberrant expression of target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[11][12] this compound binds to the MLL-binding pocket on menin, effectively disrupting the menin-MLL fusion protein interaction.[9][10] This disruption leads to the downregulation of MLL target genes, inhibition of cell proliferation, and induction of differentiation in MLL leukemia cells.[9][10][13]

Quantitative Data

| Parameter | Value | Description | Reference(s) |

| Binding Affinity (Kd) | 22 nM | Dissociation constant for the binding of this compound to menin. | [9][10][13] |

| IC50 (Menin-MBM1) | 46 nM | Half-maximal inhibitory concentration for disrupting the interaction between menin and the MLL MBM1 fragment. | [10][11][13] |

| IC50 (Menin-bivalent MLL) | 520 nM | Half-maximal inhibitory concentration for disrupting the interaction between menin and the bivalent MLL fragment (MBM1 and MBM2). | [10][13] |

Signaling Pathways and Logical Relationships

The therapeutic action of this compound involves the direct inhibition of the menin-MLL interaction, leading to downstream effects on gene expression and cell fate.

Caption: Mechanism of action of the this compound inhibitor.

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction: Co-IP is used to validate the disruption of the menin-MLL fusion protein interaction by this compound.[14][15]

-

Cell Lysis: MLL-rearranged leukemia cells (e.g., MV4;11) are treated with this compound or a vehicle control and then lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody against menin or the MLL fusion partner is used to pull down the protein of interest and its binding partners.

-

Western Blotting: The immunoprecipitated complexes are resolved by SDS-PAGE and immunoblotted with antibodies against menin and the MLL fusion protein to assess their co-precipitation. A reduced signal for the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

2. Drug Sensitivity and Apoptosis Assays: These assays determine the cytotoxic and pro-apoptotic effects of this compound on leukemia cells.

-

Cell Viability Assay: MLL-rearranged and non-MLL rearranged cell lines are treated with increasing concentrations of this compound for a defined period (e.g., 72 hours). Cell viability is measured using assays such as MTT or CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) is then calculated.[16]

-

Apoptosis Assay: Cells treated with this compound are stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[16]

3. Gene Expression Analysis: qRT-PCR is employed to measure the effect of this compound on the expression of MLL target genes.

-

RNA Extraction and cDNA Synthesis: RNA is extracted from this compound-treated and control cells, followed by reverse transcription to synthesize cDNA.

-

qPCR: The expression levels of target genes like HOXA9 and MEIS1 are quantified relative to a housekeeping gene (e.g., β-actin).[16]

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound efficacy.

Conclusion

In the landscape of MLL-rearranged leukemia, both the chromatin remodeler CHD4 (Mi-2β) and the small molecule inhibitor this compound represent critical areas of investigation. CHD4 is a key intrinsic factor required for the survival and proliferation of leukemic cells, making it a potential therapeutic target. Conversely, this compound is an extrinsic therapeutic agent that directly targets the foundational oncogenic driver, the menin-MLL fusion protein interaction. A thorough understanding of both the cellular dependency on CHD4 and the pharmacological intervention with this compound provides a dual-pronged approach for developing novel and more effective therapies for this challenging disease.

References

- 1. The chromatin-remodeling factor CHD4 is required for maintenance of childhood acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chromatin-remodeling factor CHD4 is required for maintenance of childhood acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Depletion of the chromatin remodeler CHD4 sensitizes AML blasts to genotoxic agents and reduces tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chromatin-remodeling factor CHD4 is required for maintenance of childhood acute myeloid ... PDF [wvw.zlibrary.to]

- 7. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Rewiring the Epigenetic Networks in MLL-Rearranged Leukemias: Epigenetic Dysregulation and Pharmacological Interventions [frontiersin.org]

- 9. ashpublications.org [ashpublications.org]

- 10. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: MI-2-2 Binding Affinity to Menin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of MI-2-2, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The information is compiled from peer-reviewed scientific literature and is intended for a technical audience engaged in drug discovery and development.

Quantitative Binding Affinity Data

This compound was developed as a second-generation inhibitor, demonstrating a significant improvement in binding affinity for menin compared to its predecessor, MI-2.[1][2] The following tables summarize the key quantitative metrics that define the interaction between this compound and menin.

Table 1: Dissociation Constant (Kd) of this compound and Related Compounds with Menin

| Compound | Kd (nM) | Method | Reference |

| This compound | 22 | Isothermal Titration Calorimetry (ITC) | [1][2] |

| MI-2 | 158 | Isothermal Titration Calorimetry (ITC) | [2] |

Table 2: Inhibitory Concentration (IC50) of this compound Against Menin-MLL Interactions

| Inhibitor | MLL Fragment | IC50 (nM) | Assay Type | Reference |

| This compound | MBM1 (MLL4-15) | 46 | Fluorescence Polarization | [1][2] |

| This compound | MBM1 & MBM2 (MLL4-43) | 520 | Fluorescence Polarization | [1][2] |

| MI-2 | MBM1 | 446 | Fluorescence Polarization | [2] |

Mechanism of Action

This compound functions as a competitive inhibitor, directly binding to the MLL-binding pocket on menin.[1][2] This action physically obstructs the interaction between menin and the N-terminal region of MLL or its oncogenic fusion proteins. The MLL protein interacts with menin through a bivalent mode, utilizing two distinct motifs: MBM1 (menin-binding motif 1) and MBM2.[3] this compound is highly effective at disrupting the high-affinity interaction at the MBM1 site.[3] This initial displacement is crucial for the subsequent dissociation of the entire MLL protein, leading to the downregulation of downstream target genes, such as Hoxa9 and Meis1, which are critical for leukemogenesis.[4][5]

A proposed two-step mechanism for the inhibition of the bivalent menin-MLL interaction by this compound is as follows:

-

This compound binds to the MBM1 site on menin, displacing this high-affinity motif of MLL.

-

The menin-MLL complex, now held together only by the weaker MBM2 interaction, becomes unstable and dissociates.[3]

This mechanism effectively reverses the oncogenic activity of MLL fusion proteins in leukemia.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding affinity of this compound to menin.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the ability of this compound to displace a fluorescently labeled MLL peptide from menin.

Workflow:

Detailed Protocol:

-

Reagents and Buffers:

-

FP Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.05% BSA.[6]

-

Menin Protein: Recombinant human menin protein. A final concentration of approximately 200 nM is used in the assay.[6]

-

Fluorescent MLL Peptide: A 12-amino acid MLL-derived peptide (representing MBM1) labeled at the N-terminus with a fluorophore (e.g., fluorescein or Texas Red). A final concentration of 25-50 nM is typically used.[6]

-

This compound: Prepare a stock solution in DMSO and create a serial dilution series in FP buffer to achieve the desired final concentrations for the dose-response curve.

-

-

Assay Procedure:

-

Dispense the mixture of menin protein and the fluorescently labeled MLL peptide into the wells of a black, non-binding 384-well microplate.[7]

-

Add the serially diluted this compound compound or DMSO (as a vehicle control) to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[7]

-

Measure the fluorescence polarization using a suitable plate reader. For a fluorescein-labeled peptide, excitation is typically at 485 nm and emission is at 535 nm.[7]

-

-

Data Analysis:

-

The percentage of inhibition is calculated based on the change in polarization values relative to the controls (no inhibitor and free peptide).

-

The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve using graphing software.[7]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between this compound and menin, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Buffer: Both the menin protein and the this compound solution must be in an identical, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

-

Menin (in cell): Prepare a solution of purified menin at a concentration of 5-10 µM.[8] The sample should be centrifuged or filtered to remove any aggregates.

-

This compound (in syringe): Prepare a solution of this compound at a concentration 10-fold higher than the menin concentration (e.g., 50-100 µM).[8] Ensure the final DMSO concentration is identical in both the cell and syringe solutions if DMSO is required for solubility.

-

-

Experimental Setup:

-

Set the experimental temperature, typically 25°C.

-

Load the menin solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

-

-

Titration:

-

Perform a series of small (e.g., 2-10 µL) injections of the this compound solution into the menin-containing sample cell.[8]

-

Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to generate a binding isotherm.

-

This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to determine the thermodynamic parameters (Kd, n, ΔH).

-

Co-Immunoprecipitation (Co-IP)

This assay is used to validate the disruption of the menin-MLL interaction by this compound within a cellular context.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to release cellular proteins.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the tag on the MLL fusion protein (e.g., anti-Flag antibody) that is coupled to magnetic or agarose beads.[2]

-

This will pull down the MLL fusion protein and any interacting partners.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against both menin and the MLL fusion protein tag.

-

A decrease in the amount of co-precipitated menin in the this compound-treated samples compared to the control indicates disruption of the interaction.[2]

-

Chromatin Immunoprecipitation (ChIP)

ChIP assays are performed to demonstrate that the inhibition of the menin-MLL interaction by this compound leads to the dissociation of this complex from the promoter regions of target genes like Hoxa9.

Detailed Protocol:

-

Cell Treatment and Cross-linking:

-

Treat MLL-rearranged leukemia cells (e.g., those transformed with MLL-AF9) with this compound or DMSO.[4]

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the nuclear fraction to shear the chromatin into small fragments (typically 200-1000 bp).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with antibodies against menin, the MLL fusion protein, or specific histone modifications (e.g., H3K4me3, H3K79me2).[4]

-

Use protein A/G beads to precipitate the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific chromatin.

-

Elute the chromatin from the beads and reverse the protein-DNA cross-links.

-

-

DNA Purification and Analysis:

-

Purify the DNA from the samples.

-

Use quantitative real-time PCR (qPCR) with primers specific for the promoter regions of target genes (e.g., Hoxa9) to quantify the amount of precipitated DNA.[4]

-

A reduction in the amount of DNA immunoprecipitated with menin or MLL-fusion antibodies in this compound-treated cells indicates that the inhibitor has displaced the complex from the gene promoter.[4]

-

References

- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AID 1768 - qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Basis of MI-2-2 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the oncogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias. These leukemias, particularly in infants, have poor prognoses with current treatments. The development of small molecules that inhibit the menin-MLL protein-protein interaction (PPI) represents a promising therapeutic strategy. MI-2-2 is a potent, second-generation small-molecule inhibitor that was developed through structure-based design. It binds to menin with low nanomolar affinity, effectively disrupting the menin-MLL complex, leading to the downregulation of key target genes like Hoxa9, cell differentiation, and apoptosis in MLL-rearranged leukemia cells. This guide provides a detailed examination of the structural and molecular basis of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies.

The Menin-MLL Signaling Axis in Leukemia

In normal hematopoiesis, the MLL1 protein is part of a larger complex that regulates gene expression through histone H3 lysine 4 (H3K4) methylation, which is crucial for maintaining proper gene activation states. Chromosomal translocations involving the MLL gene create oncogenic fusion proteins (e.g., MLL-AF9, MLL-AF4).[1][2] These fusion proteins retain the N-terminus of MLL, which is responsible for binding to the nuclear protein menin.[3]

Menin acts as a scaffold, tethering the MLL fusion protein to chromatin at specific gene loci, such as the HOXA gene cluster.[3][4] This aberrant targeting leads to the sustained overexpression of genes like Hoxa9 and Meis1, which blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, ultimately driving leukemogenesis.[2][5] The interaction is bivalent, involving two menin-binding motifs (MBM1 and MBM2) on the MLL N-terminus, though the MBM1 interaction is the primary anchor and therapeutic target.[2] Disrupting the menin-MLL interaction is therefore a key strategy to reverse the oncogenic program in these leukemias.[3][6]

This compound: A Potent Inhibitor of the Menin-MLL Interaction

This compound is a thienopyrimidine-based small molecule designed based on the crystal structure of its predecessor, MI-2, in complex with menin.[1][2] This structure-guided optimization led to an 8-fold improvement in binding affinity.[2] this compound acts as a competitive inhibitor by directly binding to the MLL-binding pocket on the surface of menin.[2] By occupying this pocket, this compound physically blocks the MBM1 motif of the MLL fusion protein from engaging with menin, thereby disrupting the entire oncogenic complex.[2] This leads to the dissociation of the MLL fusion protein from its target genes, a reduction in H3K79 and H3K4 methylation, and subsequent downregulation of Hoxa9 and Meis1 expression.[5] The cellular consequences are potent and specific: inhibition of proliferation, induction of apoptosis, and monocytic differentiation in leukemia cells harboring MLL translocations.[2][7]

Quantitative Data Summary

This compound demonstrates superior potency and binding affinity compared to its precursor, MI-2. The following tables summarize the key quantitative metrics for this compound and related compounds.

Table 1: Binding Affinity and Inhibitory Potency

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| This compound | Menin | ITC | 22 | - | [2] |

| This compound | Menin-MBM1 | FP | - | 46 | [2][7] |

| This compound | Menin-MLL (bivalent) | FP | - | 520 | [2][7] |

| MI-2 | Menin | ITC | 158 | - | [2] |

| MI-2 | Menin-MBM1 | FP | - | 446 | [2] |

| MBM1 Peptide | Menin | FP | - | >1000 | [2] |

MBM1: Menin-Binding Motif 1 (MLL residues 4-15). MLL (bivalent): MLL fragment containing both MBM1 and MBM2 (residues 4-43).

Table 2: Cellular Activity

| Compound | Cell Line | MLL Fusion | Assay Type | GI50 (µM) | Reference |

| This compound | MV4;11 | MLL-AF4 | Proliferation | ~3 | [2] |

| This compound | MLL-AF9 transformed BMCs | MLL-AF9 | Proliferation | <6 | [2] |

| MI-2 | MLL-AF9 transformed BMCs | MLL-AF9 | Proliferation | >6 | [2] |

GI50: Concentration for 50% growth inhibition. BMCs: Bone Marrow Cells.

Structural Basis of High-Affinity Binding

The high-resolution crystal structure of human menin in complex with this compound (PDB ID: 4GQ4) provides a definitive view of the molecular interactions responsible for its high affinity and specificity.[2][8]

This compound binds within a deep hydrophobic pocket on the menin surface, the same pocket occupied by the MBM1 motif of MLL.[2] The inhibitor effectively mimics the key interactions of MLL, particularly those of crucial residues like Phe9 and Pro13 of MLL.[2]

Key Interacting Residues and Forces: The interaction is stabilized by a combination of hydrogen bonds and extensive hydrophobic and van der Waals contacts.

-

Hydrogen Bonds: The thienopyrimidine core of this compound forms two critical hydrogen bonds with the side chains of Tyr276 and Asn282 in menin. These bonds anchor the inhibitor within the pocket.[2]

-

Hydrophobic Interactions: The trifluoroethyl group of this compound, an enhancement over the n-propyl group of MI-2, fits snugly into a hydrophobic pocket, mimicking the interaction of MLL's Phe9 residue.[2][9] This pocket is lined by residues including Phe238, Leu177, Ala182, Met278, and Cys241 .[2]

-

Dipolar Interactions: A key improvement in this compound is the introduction of fluorine atoms. The trifluoroethyl group engages in favorable orthogonal dipolar interactions with the backbone atoms of His181 , further enhancing binding affinity.[9]

-

Shape Complementarity: The dimethyl-thiazoline ring of this compound occupies a sub-pocket that normally accommodates Pro13 of MLL, demonstrating strong shape complementarity.[2]

Detailed Experimental Protocols

The characterization of this compound involved several key biophysical and cellular assays. The generalized protocols for these experiments are outlined below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Objective: To determine the thermodynamic parameters of this compound binding to menin.

-

Materials:

-

Purified recombinant human menin protein (e.g., 5-10 µM).

-

This compound compound (e.g., 50-100 µM).

-

ITC Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM TCEP, and a small percentage of DMSO (e.g., 2%) to solubilize the compound.

-

Isothermal Titration Calorimeter.

-

-

Protocol:

-

Prepare solutions of menin and this compound in identical buffer batches to minimize dilution heats. Degas both solutions prior to use.[10][11]

-

Load the menin solution into the sample cell of the calorimeter.

-

Load the this compound solution into the titration syringe.[10]

-

Set the experiment temperature to 25°C.

-

Perform a series of small, timed injections (e.g., 10 µL aliquots) of the this compound solution into the menin-containing cell while stirring.[11]

-

Record the heat change after each injection until the binding sites are saturated.

-

Analyze the resulting thermogram by integrating the heat peaks and fitting the data to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

-

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to measure the displacement of a fluorescently labeled ligand from its protein target by an unlabeled inhibitor.

-

Objective: To determine the IC50 value of this compound for the inhibition of the menin-MLL interaction.

-

Materials:

-

Purified recombinant human menin protein (e.g., 150 nM).

-

Fluorescently labeled MLL peptide (e.g., 15 nM of FITC-MBM1).

-

This compound compound serially diluted.

-

FP Buffer: 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP, 0.05% BSA.

-

Microplate reader with polarization filters.

-

-

Protocol:

-

In a 384-well plate, add the menin protein and the fluorescently labeled MLL peptide to each well.[12]

-

Incubate for a set period (e.g., 1 hour) at room temperature to allow the complex to form.[13]

-

Add serial dilutions of this compound (or DMSO as a control) to the wells.

-

Incubate for an additional period (e.g., 3 hours) to allow the binding to reach equilibrium.[14]

-

Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 525 nm) filters.[12][13]

-

Calculate IC50 values by plotting the change in polarization as a function of inhibitor concentration and fitting to a dose-response curve.

-

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of the protein-ligand complex.

-

Objective: To determine the crystal structure of menin in complex with this compound.

-

Materials:

-

Highly purified and concentrated human menin protein (e.g., 2.5 mg/mL).

-

This compound compound.

-

Crystallization screens and reagents.

-

Cryoprotectant (e.g., 20% PEG550 MME).

-

-

Protocol (Co-crystallization):

-

Incubate the purified menin protein with a molar excess of this compound (e.g., 1:3 protein-to-ligand ratio) to ensure complex formation.[15]

-

Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop). A successful condition reported is 0.2 M ammonium acetate, 0.1 M HEPES pH 7.5, and 25% PEG 3350.[2]

-

Once crystals appear, they are harvested and briefly soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen.[2][14]

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known menin structure as the search model.

-

Refine the model to fit the electron density map, building in the this compound ligand. The final structure (e.g., 4GQ4) is then analyzed for detailed interactions.

-

Conclusion and Future Directions

This compound serves as a powerful chemical probe and a foundational lead compound for targeting the menin-MLL interaction. The detailed structural and quantitative understanding of its binding mode has been instrumental in demonstrating the "druggability" of the menin MLL-binding pocket.[3] Its potent and specific activity in MLL-rearranged leukemia cells provides strong proof-of-concept for this therapeutic strategy.[2] While this compound itself may have limitations in terms of in vivo metabolic stability, the insights gained from its development have paved the way for newer generations of menin inhibitors, several of which are now in clinical trials and showing promising results.[1] Future work will continue to leverage this structural knowledge to design inhibitors with improved pharmacokinetic properties and to explore their efficacy in a broader range of cancers where the menin-MLL axis may play a role.

References

- 1. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]

- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Pathways Affected by Menin versus MLL1/MLL2 in MLL-rearranged Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. selleckchem.com [selleckchem.com]

- 14. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

MI-2-2 and Its Effect on Leukemic Transformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are aggressive hematological malignancies with a historically poor prognosis, particularly in infant and adult acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] The fusion proteins generated by these chromosomal translocations are dependent on an interaction with the protein menin, encoded by the MEN1 gene, for their leukemogenic activity.[3] This dependency has highlighted the menin-MLL interaction as a critical therapeutic target. MI-2-2 is a potent and specific small molecule inhibitor of the menin-MLL interaction, which has demonstrated significant preclinical efficacy in reversing leukemic transformation.[4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on leukemic cells, and detailed protocols for key experimental assays used in its evaluation.

Mechanism of Action of this compound

This compound is a thienopyrimidine derivative that competitively binds to a pocket on menin that is essential for its interaction with the N-terminus of MLL and MLL fusion proteins.[6] This binding event effectively disrupts the menin-MLL protein-protein interaction.[4] In the context of MLL-rearranged leukemia, the MLL fusion protein partners with menin to aberrantly recruit a complex of proteins to target gene promoters, including the histone methyltransferase DOT1L.[2][7] This leads to the trimethylation of histone H3 at lysine 79 (H3K79me3) and the upregulation of key downstream target genes, most notably HOXA9 and MEIS1.[1][3] These genes are critical for hematopoietic stem cell self-renewal, and their dysregulation is a central driver of leukemogenesis.[2][8]

By disrupting the menin-MLL interaction, this compound prevents the recruitment of the MLL fusion protein complex to the promoters of target genes like HOXA9.[5][9] This leads to a reduction in H3K79 trimethylation, downregulation of HOXA9 and MEIS1 expression, and a subsequent halt in the leukemogenic program.[1][5] The leukemic cells then undergo a program of differentiation and apoptosis.[4][10]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the in vitro activity of this compound against various leukemia cell lines.

| Parameter | Value | Reference |

| Binding Affinity (Kd) to Menin | 22 nM | [4] |

| IC50 for Menin-MBM1 Interaction | 46 nM | [4] |

| IC50 for Menin-MLL (MBM1+MBM2) Interaction | 520 nM | [4] |

Table 1: Biochemical Activity of this compound

| Cell Line | MLL Fusion | GI50 (µM) | Reference |

| MV4;11 | MLL-AF4 | ~3 | [11] |

| ML-2 | MLL-AF6 | <6 | [6] |

| MOLM-13 | MLL-AF9 | <6 | [6] |

| KOPN-8 | MLL-ENL | <6 | [6] |

| Non-MLL Leukemia Cell Lines | |||

| Kasumi-1 | - | >12 (≤16% inhibition) | [6] |

| HAL-01 | - | >12 (≤16% inhibition) | [6] |

Table 2: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on leukemic cells.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to determine the number of viable cells in a cell suspension based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[12]

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4%)

-

Phosphate-buffered saline (PBS)

-

Hemacytometer

-

Microscope

Protocol:

-

Harvest cells and centrifuge at 100 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of PBS to obtain a single-cell suspension.[12]

-

Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).[13]

-

Incubate the mixture at room temperature for 3 minutes.[12]

-

Load 10 µL of the mixture into a hemacytometer.

-

Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemacytometer.

-

Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V, and distinguishes apoptotic from necrotic cells using the DNA stain Propidium Iodide (PI).[3][11]

Materials:

-

Leukemia cells (treated and untreated)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed 1 x 10^6 cells in a T25 flask and treat with this compound or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS by centrifugation at approximately 500 x g for 5 minutes.[3]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[9] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[9]

Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction

This protocol is used to demonstrate the disruption of the menin-MLL fusion protein interaction by this compound in cells.

Materials:

-

Leukemia cells expressing an MLL fusion protein

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against menin or the MLL fusion partner

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against menin and the MLL fusion partner. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

Chromatin Immunoprecipitation (ChIP) for Hoxa9 Promoter Occupancy

This protocol assesses the binding of the MLL fusion protein complex to the Hoxa9 promoter and the effect of this compound on this binding.

Materials:

-

Leukemia cells

-

Formaldehyde (for cross-linking)

-

Glycine

-

ChIP lysis buffer

-

Sonication equipment

-

Antibody against a component of the MLL fusion complex (e.g., MLL N-terminus, menin, or the fusion partner)

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the Hoxa9 promoter

Protocol:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Perform immunoprecipitation overnight at 4°C with an antibody against the protein of interest.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K, then purify the DNA.

-

Quantify the amount of Hoxa9 promoter DNA by quantitative real-time PCR (qPCR). A decrease in the amount of precipitated Hoxa9 promoter DNA in this compound treated cells indicates reduced binding of the MLL fusion complex.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures the mRNA expression levels of HOXA9 and MEIS1 to assess the downstream effects of this compound.

Materials:

-

Leukemia cells (treated and untreated)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Protocol:

-

Treat cells with this compound or vehicle control.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of HOXA9 and MEIS1, normalized to the housekeeping gene.[14]

Visualizations

Signaling Pathway of MLL-Fusion Driven Leukemogenesis and this compound Inhibition

Caption: MLL-fusion pathway and this compound inhibition.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for this compound efficacy assessment.

Conclusion

This compound represents a promising therapeutic strategy for MLL-rearranged leukemias by specifically targeting the critical menin-MLL interaction. Its ability to reverse the leukemogenic gene expression program, leading to cell differentiation and apoptosis, has been robustly demonstrated in preclinical models. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other menin-MLL inhibitors, which are currently in clinical development and hold the potential to significantly improve outcomes for patients with these aggressive leukemias.

References

- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Quantitative RT-PCR [protocols.io]

- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MI-2-2: A Menin-MLL Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MI-2-2 is a potent and specific small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias.[2] this compound was developed as a second-generation inhibitor, demonstrating significant improvements in binding affinity and cellular activity over its predecessor, MI-2.[2][3] By disrupting the menin-MLL complex, this compound effectively reverses the leukemogenic gene expression program, leading to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[2][3][4] While its poor pharmacokinetic properties have limited its in vivo applications, this compound remains a valuable tool for studying the menin-MLL axis and a foundational molecule for the development of clinically viable menin inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Description |

| Kd | 22 nM | Dissociation constant for binding to menin.[1][2] |

| IC50 (Menin-MBM1) | 46 nM | Concentration required to inhibit 50% of the interaction between menin and the MLL MBM1 fragment.[1][2][6] |

| IC50 (Menin-MLL bivalent) | 520 nM | Concentration required to inhibit 50% of the interaction between menin and a bivalent fragment of MLL containing both MBM1 and MBM2.[1][2] |

Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines

| Cell Line | MLL Fusion | GI50 | Species |

| MLL-AF9 transduced BMCs | MLL-AF9 | < 10 µM | Murine |

| MV4;11 | MLL-AF4 | ~3 µM | Human |

GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.[3]

Signaling Pathway and Mechanism of Action

This compound acts by competitively binding to a pocket on the surface of menin that is normally occupied by the N-terminal region of MLL. This disruption of the menin-MLL interaction is the central mechanism through which this compound exerts its anti-leukemic effects. The downstream consequences of this inhibition include the downregulation of key MLL target genes, most notably HOXA9 and MEIS1, which are critical for maintaining the undifferentiated, proliferative state of leukemia cells. The reduction in these oncogenic drivers leads to cell cycle arrest, cellular differentiation, and ultimately, apoptosis.

Caption: Mechanism of action of this compound in disrupting the Menin-MLL interaction.

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate this compound are provided below.

1. Cell Viability Assay (MTT or CellTiter-Glo®)

-

Objective: To determine the concentration-dependent effect of this compound on the proliferation of leukemia cell lines.

-

Methodology:

-

Seed leukemia cells (e.g., MV4;11, MLL-AF9 transduced BMCs) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value by non-linear regression analysis.

-

2. Co-Immunoprecipitation (Co-IP)

-

Objective: To demonstrate that this compound disrupts the interaction between menin and MLL fusion proteins within a cellular context.

-

Methodology:

-

Transfect HEK293T cells with plasmids expressing tagged versions of menin and the MLL fusion protein (e.g., MLL-AF9).

-

Treat the transfected cells with various concentrations of this compound or DMSO for a defined period (e.g., 24 hours).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-tagged MLL-AF9) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA for HA-tagged menin). A reduction in the co-immunoprecipitated protein in the this compound-treated samples indicates disruption of the interaction.[2]

-

3. Quantitative Reverse Transcription PCR (qRT-PCR)

-

Objective: To measure the effect of this compound on the expression of MLL target genes.

-

Methodology:

-

Treat leukemia cells with this compound or DMSO for a specified time (e.g., 48-72 hours).

-

Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.[4]

-

Experimental Workflow

The preclinical evaluation of a menin-MLL inhibitor like this compound typically follows a structured workflow, progressing from biochemical assays to cellular and, where feasible, in vivo studies.

Caption: A typical preclinical workflow for the evaluation of menin-MLL inhibitors.

Conclusion

This compound is a well-characterized menin-MLL inhibitor that has been instrumental in validating the therapeutic potential of targeting this protein-protein interaction in MLL-rearranged leukemias. Its high potency and specificity in vitro have been clearly demonstrated through a variety of biochemical and cellular assays. While the compound's own path to clinical development was halted by unfavorable pharmacokinetic properties, the preclinical data generated with this compound provided a crucial proof-of-concept and laid the groundwork for the development of next-generation inhibitors with improved drug-like properties that are now in clinical trials. This compound therefore remains a cornerstone compound for research into the molecular mechanisms of MLL-rearranged leukemia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MI-2-2 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-2-2 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] It demonstrates significant anti-leukemic activity in preclinical models of MLL-rearranged (MLL-r) leukemias, a subtype of acute leukemia with a generally poor prognosis.[3] this compound acts by binding to Menin with high affinity, thereby disrupting its interaction with the MLL fusion proteins that drive oncogenesis.[1][4] This disruption leads to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell survival and proliferation.[2][5] Consequently, treatment with this compound induces cell differentiation, apoptosis, and cell cycle arrest in MLL-r leukemia cells.[3][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its biological activity.

Data Presentation

Table 1: In Vitro Activity of this compound in MLL-Rearranged Leukemia Cell Lines

| Cell Line | MLL Fusion | Assay Type | Parameter | Value | Reference |

| MV4;11 | MLL-AF4 | Cell Proliferation (MTT) | GI₅₀ | ~3 µM | [5] |

| KOPN-8 | MLL-ENL | Cell Proliferation (MTT) | GI₅₀ | ~7.2 µM (for MI-2) | [2] |

| ML-2 | MLL-AF6 | Cell Proliferation | GI₅₀ | ~8.7 µM (for MI-2) | [2] |

| MOLM-13 | MLL-AF9 | Cell Proliferation | - | >95% inhibition at 6 µM | [4] |

| MLL-AF9 transduced BMCs | MLL-AF9 | Gene Expression (qRT-PCR) | Hoxa9 Downregulation | >80% at 6 µM | [3] |

| MLL-AF9 transduced BMCs | MLL-AF9 | Gene Expression (qRT-PCR) | Meis1 Downregulation | >80% at 6 µM | [3] |

| MV4;11 | MLL-AF4 | Differentiation (Flow Cytometry) | CD11b Expression | Significant increase at 6 µM | [4] |